molecular formula C11H13N3O2 B2364560 N-(2-acrylamidoethyl)isonicotinamide CAS No. 2168132-15-6

N-(2-acrylamidoethyl)isonicotinamide

Cat. No.: B2364560
CAS No.: 2168132-15-6
M. Wt: 219.244
InChI Key: MRXBHELUUZBTPO-UHFFFAOYSA-N
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Description

N-(2-acrylamidoethyl)isonicotinamide is a synthetic amide derivative featuring an acrylamide moiety linked to an ethyl chain, which is further conjugated to isonicotinamide (a pyridine-4-carboxamide derivative). This compound’s structure combines the reactive acrylamide group with the aromatic isonicotinamide core, making it a candidate for applications in polymer chemistry, drug delivery systems, or as a precursor in medicinal chemistry. Its acrylamide group enables cross-linking or polymerization, while the isonicotinamide moiety may contribute to biological interactions, such as hydrogen bonding or metal coordination.

Properties

IUPAC Name

N-[2-(prop-2-enoylamino)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-10(15)13-7-8-14-11(16)9-3-5-12-6-4-9/h2-6H,1,7-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXBHELUUZBTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acrylamidoethyl)isonicotinamide typically involves the reaction of isonicotinamide with an appropriate acrylamide derivative. One common method is the reaction of isonicotinamide with 2-chloroethyl acrylamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acrylamidoethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-(2-aminoethyl)isonicotinamide.

Scientific Research Applications

N-(2-acrylamidoethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acrylamidoethyl)isonicotinamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The isonicotinamide moiety may interact with nicotinamide receptors or enzymes involved in NAD+ metabolism, influencing cellular processes such as energy production and DNA repair .

Comparison with Similar Compounds

N-(1-((4-Amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)isonicotinamide (FEMA 4965)

Structural Differences :

  • Core : Both compounds share the isonicotinamide backbone.
  • Substituents: FEMA 4965 incorporates a benzo-thiadiazin ring with sulfone and amino groups, whereas N-(2-acrylamidoethyl)isonicotinamide has an acrylamidoethyl chain.
  • Reactivity: The acrylamide group in the target compound allows for polymerization or Michael addition reactions, while FEMA 4965’s sulfone and amino groups may enhance solubility and stability in aqueous environments.

Toxicological and Regulatory Profiles :

  • FEMA 4965 was evaluated as Generally Recognized as Safe (GRAS) for use as a flavoring agent, with an estimated intake of 277 µg/person/day, exceeding the toxicological threshold for structural class III compounds (90 µg/person/day) .

Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)

Structural Differences :

  • Core: Ranitidine’s nitroacetamide derivative includes a furan ring and dimethylamino group, contrasting with the pyridine-based isonicotinamide in the target compound.
  • Functional Groups : The nitro group in Ranitidine’s impurity confers electrophilic reactivity, while the acrylamide group in this compound is nucleophilic.

Pharmacological Relevance :

  • Ranitidine derivatives are associated with histamine H2-receptor antagonism.
  • The target compound’s bioactivity is unexplored but may involve pyridine-mediated interactions (e.g., enzyme inhibition).

General Comparison Table

Property This compound FEMA 4965 Ranitidine Nitroacetamide
Core Structure Pyridine-4-carboxamide Pyridine-4-carboxamide Furan-nitroacetamide
Key Functional Groups Acrylamide, ethyl chain Benzo-thiadiazin, sulfone Nitro, dimethylamino, thioether
Reactivity Polymerizable, nucleophilic Electrophilic (sulfone) Electrophilic (nitro)
Toxicological Threshold Not established 90 µg/person/day (Class III) Not GRAS; potential genotoxicity
Applications Polymer chemistry, drug delivery Food flavoring Pharmaceutical impurity

Research Implications and Limitations

  • Toxicity : The acrylamide group in this compound necessitates rigorous toxicological evaluation, contrasting with FEMA 4965’s GRAS status .
  • Synthetic Challenges : Unlike Ranitidine derivatives, the target compound’s acrylamide may complicate purification due to unintended polymerization.
  • Data Gaps : Direct pharmacological or pharmacokinetic data for this compound are absent; inferences are drawn from structural analogs.

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